1,4-Bis(4-aminophenoxy)-2-phenylbenzene

説明

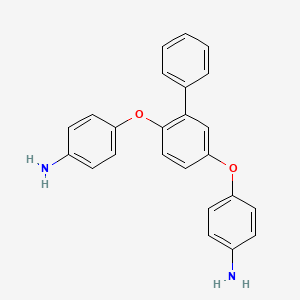

1,4-Bis(4-aminophenoxy)-2-phenylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound 4,4’-([1,1’-Biphenyl]-2,5-diylbis(oxy))dianiline, also known as 1,4-Bis(4-aminophenoxy)-2-phenylbenzene or 4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline, is primarily used as a monomer for synthesizing polyimides . The primary targets of this compound are carboxylic acid dianhydrides, which are used in the synthesis of polyimides .

Mode of Action

This compound interacts with its targets (carboxylic acid dianhydrides) through a polymerization process to form polyimides . The aminophenoxy groups in the compound react with the carboxylic acid dianhydrides, leading to the formation of polyimide chains .

Biochemical Pathways

The primary biochemical pathway involved is the polymerization of the compound with carboxylic acid dianhydrides to form polyimides . The resulting polyimides are known for their ability to withstand high temperatures , making them suitable for use in various industrial applications.

Result of Action

The result of the action of this compound is the formation of polyimides, which are high-performance polymers with excellent thermal stability . These polymers find use in a variety of applications, including electronics, aerospace, and automotive industries .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the polymerization process requires specific conditions, including a certain temperature range and the presence of carboxylic acid dianhydrides . The stability and efficacy of the resulting polyimides can also be influenced by environmental factors such as heat and humidity .

生化学分析

Biochemical Properties

1,4-Bis(4-aminophenoxy)-2-phenylbenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form charge transfer complexes, which are crucial in biochemical processes. The compound interacts with enzymes such as oxidoreductases and transferases, facilitating electron transfer and group transfer reactions. These interactions are primarily due to the electron-donating nature of the phenyl ether moiety, which enhances the compound’s reactivity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. The compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it exerts its biochemical effects. Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and intracellular localization signals .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects .

生物活性

1,4-Bis(4-aminophenoxy)-2-phenylbenzene, commonly referred to as TPE-Q, is a compound that has garnered attention in various fields, particularly in polymer chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a biphenyl structure with two amino phenoxy groups. This configuration contributes to its unique properties, making it suitable for various applications.

Research indicates that TPE-Q exhibits several biological activities, primarily through interactions with cellular pathways. Its ability to influence apoptosis and cell signaling has been documented in various studies.

- Apoptotic Induction : TPE-Q has been shown to enhance apoptotic processes in certain cell lines. This effect is believed to be mediated through the activation of specific signaling pathways that lead to programmed cell death.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in neuroprotective studies where oxidative damage is a key factor.

- Cell Proliferation Inhibition : TPE-Q has been observed to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy .

Study 1: Apoptosis Induction in Cancer Cells

A study investigated the effects of TPE-Q on human breast cancer cell lines (MCF-7). The results indicated that treatment with TPE-Q resulted in increased levels of apoptotic markers such as caspase-3 and PARP cleavage, confirming its role as an inducer of apoptosis.

Study 2: Neuroprotective Effects

In a neurotoxicity model using HT-22 neuronal cells, TPE-Q was found to reduce glutamate-induced cytotoxicity. The compound effectively decreased reactive oxygen species (ROS) levels and improved cell viability, highlighting its potential as a neuroprotective agent .

Data Tables

Research Findings

The biological activity of this compound extends beyond apoptosis induction and antioxidant effects. Its structural characteristics allow it to interact with various biological targets:

- Receptor Binding : Preliminary studies suggest potential interactions with neurotransmitter receptors, which may contribute to its neuroprotective effects.

- Metabolic Pathways : TPE-Q may influence metabolic pathways related to serotonin and other neurotransmitters, potentially impacting mood and cognitive functions.

科学的研究の応用

Synthesis of Polyimides

Overview

1,4-Bis(4-aminophenoxy)-2-phenylbenzene serves as a key monomer for synthesizing polyimides, which are known for their exceptional thermal stability and mechanical properties. Polyimides derived from this compound exhibit high resistance to heat and chemicals, making them suitable for demanding applications.

Case Study: Thermoplastic Polyimides

Research by Graham (1999) demonstrated that polyimides synthesized from 1,4-bis(4-aminophenoxy)benzene exhibited semicrystalline structures with notable melting transitions. These materials showed potential as thermally stable membranes for various applications, including aerospace and electronics .

High-Performance Coatings and Adhesives

Properties

The polyimides derived from this compound are utilized in coatings and adhesives due to their excellent adhesion properties and resistance to solvents and high temperatures.

Applications

- Aerospace Industry : Used as protective coatings for aircraft components.

- Electronics : Employed in electronic devices as insulating materials due to their dielectric properties.

Composite Materials

Use in Composites

The compound is also used in the development of composite materials that require enhanced thermal and mechanical properties. It can be combined with various fillers and reinforcements to create lightweight yet strong materials.

| Material Type | Properties | Applications |

|---|---|---|

| Polyimide Composites | High thermal stability, lightweight | Aerospace components, automotive parts |

| Fire-resistant Composites | Flame retardancy | Electrical insulation, construction materials |

Liquid Crystal Displays (LCDs)

This compound has been identified as a component in the formulation of negative birefringent films used in liquid crystal displays. These films enhance the performance of LCDs by improving contrast and color reproduction .

Research and Development

Ongoing research continues to explore new applications for this compound in advanced materials science. Its unique chemical structure allows for modifications that can lead to improved properties or novel functionalities.

特性

IUPAC Name |

4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRLKLYWXKMAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072970 | |

| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94148-67-1 | |

| Record name | 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94148-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 1,4-Bis(4-aminophenoxy)-2-phenylbenzene in the context of retinopathy?

A: While the exact mechanism of action remains unclear, research indicates that this compound can induce retinopathy in both pigmented and albino rats. [, ] This suggests that this compound, or its metabolites, may interact with specific targets within the retina, ultimately leading to retinal damage. Understanding these interactions and the resulting downstream effects is crucial for developing strategies to prevent or treat retinopathy, particularly if this compound has potential applications in other areas.

Q2: Are there differences in how this compound affects albino rats compared to pigmented rats?

A: Yes, research suggests that pigmented rats might be more susceptible to the retinopathic effects of this compound compared to albino rats. [] This difference in susceptibility could be due to the protective effect of melanin found in the pigmented rats. Further research is needed to fully understand the underlying mechanisms behind this difference and its implications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。